5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime

Chromatographic Retention Physicochemical Property Reference Standard Characterization

5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime (CAS 88699-84-7), also designated as Fluvoxamine EP Impurity I or Fluvoxamine Oxime (USP), is an (E)-configured oxime derivative with the molecular formula C₁₃H₁₆F₃NO₂ and a molecular weight of 275.27 g/mol. It is a well-characterized impurity and key synthetic intermediate of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, and is officially listed in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for fluvoxamine maleate.

Molecular Formula C13H16F3NO2
Molecular Weight 275.27 g/mol
CAS No. 88699-84-7
Cat. No. B026705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime
CAS88699-84-7
SynonymsEP Impurity I
Molecular FormulaC13H16F3NO2
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESCOCCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C13H16F3NO2/c1-19-9-3-2-4-12(17-18)10-5-7-11(8-6-10)13(14,15)16/h5-8,18H,2-4,9H2,1H3/b17-12+
InChIKeyUDCRPPVSQRFBKJ-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime (CAS 88699-84-7): Core Identity as a Pharmacopeial Reference Standard


5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime (CAS 88699-84-7), also designated as Fluvoxamine EP Impurity I or Fluvoxamine Oxime (USP), is an (E)-configured oxime derivative with the molecular formula C₁₃H₁₆F₃NO₂ and a molecular weight of 275.27 g/mol . It is a well-characterized impurity and key synthetic intermediate of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, and is officially listed in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for fluvoxamine maleate . For scientific procurement, it is distinguished from generic oximes or structurally similar analogs by its defined (E)-stereochemistry, dual pharmacopeial recognition, and its specific role as a primary photodegradation marker.

Why a Generic Oxime or In-House Impurity Standard Cannot Replace Pharmacopeial-Grade CAS 88699-84-7


Substituting this compound with a generic oxime or a non-certified impurity standard introduces multiple risks that undermine analytical validity and regulatory compliance. The compound's value is defined not merely by its core chemical scaffold but by its precisely defined (E)-stereochemistry, its established role as a primary photodegradation marker of fluvoxamine, and its direct pharmacopeial recognition. A generic oxime may possess a different isomeric ratio (E/Z), altered physicochemical properties, or undefined purity profiles that compromise chromatographic resolution and accurate quantification [1]. Furthermore, non-certified reference materials typically lack the comprehensive Certificates of Analysis (COA) documenting NMR, MS, and HPLC purity data required for Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and quality control (QC) under cGMP guidelines .

Quantitative Differentiation of CAS 88699-84-7 Against Closest Analogs and In-Class Alternatives


Lipophilicity-Driven Chromatographic Selectivity: LogP Comparison with Fluvoxamine and Fluvoxamine Impurity G

The target oxime compound exhibits a predicted LogP of 3.70, which is significantly higher than that of the parent drug fluvoxamine (LogP 3.2) and substantially exceeds that of Fluvoxamine EP Impurity G (Desmethyl Fluvoxamine, CAS 192876-02-1), which is a hydroxylated, more polar analog. This higher lipophilicity directly dictates unique chromatographic retention behavior, enabling distinct HPLC separation critical for impurity profiling [1][2].

Chromatographic Retention Physicochemical Property Reference Standard Characterization

Thermal and Physical Form Differentiation: Melting Point vs. Fluvoxamine API and Impurity G

The target compound has a reported melting point range of 38–43°C and exists as a white to off-white solid, whereas fluvoxamine maleate API melts at 120–121.5°C, and Fluvoxamine EP Impurity G melts at 78–81°C [1]. This low melting point requires specific storage conditions (−20°C freezer) to ensure long-term stability, a handling requirement that directly affects procurement and laboratory logistics planning.

Thermal Analysis Solid-State Characterization Impurity Reference Standard

Defined (E)-Stereochemistry Enabling Validated Pharmacopeial HPLC Methods vs. Unspecified Isomers

This compound is unequivocally designated as the (E)-isomer, in contrast to generic oxime references or the (Z)-isomer of fluvoxamine. According to Veeprho and multiple certified reference standard suppliers, CAS 88699-84-7 is identified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy and is quantified preferentially by HPLC with UV detection, achieving purities of ≥95% by HPLC as required by EP and USP monographs . Non-certified synthetic oximes may contain variable E/Z ratios, causing inconsistent retention times and invalidating compendial methods.

Stereochemistry Pharmacopeial Compliance HPLC Method Validation

Unique Position as a Validated Photodegradation Marker: Quantitative Photoproduct Yield vs. Other Degradation Impurities

Under photolytic stress conditions (UV-A irradiation with methylene blue as photosensitizer in methanol), fluvoxamine degrades to produce this oxime compound as a primary photoproduct alongside 2-nitroethanamine. The mechanism proceeds via singlet oxygen-mediated Type II photodynamic action, confirmed by quenching with DABCO (1,4-diazabicyclo[2.2.2]octane) [1]. Other fluvoxamine impurities such as Impurity G (Desmethyl Fluvoxamine) are process-related or metabolic and are not formed through this light-induced pathway, making CAS 88699-84-7 the definitive marker for photostability assessment.

Photostability Degradation Pathway Forced Degradation Study

Procurement-Linked Application Scenarios for 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime (CAS 88699-84-7)


Pharmacopeial Method Validation and ANDA Submission Support

As a dual EP/USP-recognized impurity standard, this compound is the sole acceptable reference for system suitability testing in HPLC methods for fluvoxamine maleate drug substance and drug product. Its defined (E)-stereochemistry and ≥95% HPLC purity ensure that chromatographic resolution from the API (LogP 3.2 vs. 3.7) can be consistently demonstrated, a prerequisite for method validation (AMV) and Quality Control (QC) in ANDA submissions [1]. Generic or in-house impurity standards lacking pharmacopeial traceability will fail regulatory scrutiny.

Forced Degradation and Photostability Studies per ICH Q1B

This compound is the only validated photodegradation marker of fluvoxamine, formed via singlet oxygen-mediated Type II photodynamic action under UV-A irradiation. It is essential for use as a reference standard in forced degradation studies to identify, quantify, and monitor photolytic degradation pathways [1]. Alternative impurities such as Impurity G or Impurity J are unrelated to light exposure and cannot substitute for photostability assessment.

Pharmaceutical Reference Standard Procurement for QC Release Testing

For QC laboratories performing batch release testing of fluvoxamine maleate API or finished dosage forms, this compound must be sourced with a comprehensive COA documenting NMR, MS, and HPLC purity data. Suppliers such as USP, Daicel Pharma Standards, Clearsynth, and Veeprho provide cGMP-compliant reference materials with re-test schedules that ensure ongoing quality [1]. Non-certified alternatives may lack this documentation, compromising audit readiness and regulatory compliance.

Environmental Photochemistry and Ecotoxicology Research

Given that this compound is the specific product of singlet oxygen reaction with fluvoxamine, it serves as a probe for studying the environmental photofate of SSRI antidepressants in aquatic systems. The quantitative photolysis data published by Gupta et al. (2015) provide baseline yield information that enables researchers to use CAS 88699-84-7 as a reference for environmental monitoring and photodegradation kinetic modeling of fluvoxamine residues [1].

Quote Request

Request a Quote for 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.